Cas no 1375069-08-1 (3-(4-Bromopyrazol-1-yl)piperidine hydrochloride)

3-(4-Bromopyrazol-1-yl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Bromopyrazol-1-yl)piperidine, HCl
- 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
- 3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
- 3-(4-bromopyrazol-1-yl)piperidine;hydrochloride
- C8H13BrClN3
- SB43717
- 3-(4-Bromopyrazol-1-yl)piperidine HCl
- V2754
- D74629
- 3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride, AldrichCPR
- CS-16055
- AKOS026673092
- MFCD22205770
- CS-0086816
- DB-150705
- 3-(4-BROMOPYRAZOL-1-YL)PIPERIDINE,HCL
- SCHEMBL16899733
- 1375069-08-1
-
- MDL: MFCD22205770
- Inchi: 1S/C8H12BrN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H
- InChI Key: XUEJTWRHSYRZTB-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1CNCCC1.Cl
Computed Properties
- Exact Mass: 264.99814g/mol
- Monoisotopic Mass: 264.99814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM320556-1g |
3-(4-Bromopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | 95% | 1g |
$168 | 2023-02-02 | |
TRC | B701495-100mg |
3-(4-Bromopyrazol-1-yl)piperidine Hydrochloride |
1375069-08-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D770558-1g |
3-(4-BroMopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | 97% | 1g |
$175 | 2024-06-06 | |
abcr | AB335625-1 g |
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride; 98% |
1375069-08-1 | 1g |
€246.00 | 2023-06-21 | ||
abcr | AB335625-5 g |
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride; 98% |
1375069-08-1 | 5g |
€654.00 | 2023-06-21 | ||
1PlusChem | 1P009XKN-250mg |
3-(4-BroMopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | >98% | 250mg |
$125.00 | 2025-02-25 | |
A2B Chem LLC | AE62615-5g |
3-(4-Bromopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | 98% | 5g |
$402.00 | 2024-04-20 | |
A2B Chem LLC | AE62615-25g |
3-(4-Bromopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | 98% | 25g |
$1316.00 | 2024-04-20 | |
1PlusChem | 1P009XKN-1g |
3-(4-BroMopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | 98% | 1g |
$150.00 | 2025-02-25 | |
Ambeed | A165366-1g |
3-(4-Bromopyrazol-1-yl)piperidine, HCl |
1375069-08-1 | 97% | 1g |
$155.0 | 2024-04-24 |
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride Related Literature
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Introduction to 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS No. 1375069-08-1)
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile biological activities. This compound, identified by the CAS number 1375069-08-1, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The molecular structure of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride consists of a piperidine ring linked to a 4-bromopyrazole moiety, which endows it with distinct chemical and pharmacological properties.
The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug molecules. In contrast, the 4-bromopyrazole substituent introduces a bromine atom, which can serve as a handle for further chemical modifications, such as cross-coupling reactions. These structural features make 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride a valuable intermediate in the synthesis of more complex pharmaceutical agents.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutics. Among these, pyrazole derivatives have shown promise in various therapeutic areas, including oncology, immunology, and central nervous system disorders. The brominated pyrazole moiety in 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride specifically has been implicated in several biological pathways, making it a compelling candidate for further investigation.
One of the most intriguing aspects of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is its potential role as a scaffold for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways and restore normal cellular function. The structural motif of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride aligns well with the binding pockets of several kinases, suggesting its utility in designing potent inhibitors.
Moreover, the hydrochloride salt form of this compound enhances its solubility and bioavailability, which are critical factors for pharmaceutical efficacy. Solubility issues often limit the clinical application of promising drug candidates, making salt formation a crucial step in drug development. The hydrochloride salt form of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride ensures better dissolution properties, facilitating its use in formulation development.
In academic research, 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride has been employed as a key building block in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel derivatives with enhanced pharmacological properties. These derivatives have shown promise in preclinical studies, demonstrating efficacy against various disease models. The versatility of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride as a starting material underscores its importance in synthetic chemistry.
The bromine atom present in the 4-bromopyrazole moiety provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the molecule, enabling the creation of libraries of compounds with tailored biological activities. Such libraries are invaluable tools in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
Recent studies have also explored the pharmacokinetic properties of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and safety. Preliminary data suggest that this compound exhibits favorable pharmacokinetic profiles, including reasonable oral bioavailability and moderate metabolic stability. These characteristics make it an attractive candidate for further preclinical and clinical development.
The synthesis of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the bromination of pyrazole derivatives followed by nucleophilic substitution with piperidine precursors. The optimization of these synthetic routes is crucial for achieving high yields and purity levels necessary for pharmaceutical applications.
In conclusion,3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS No. 1375069-08-1) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is poised to play an increasingly important role in the discovery and development of next-generation pharmaceutical agents.
1375069-08-1 (3-(4-Bromopyrazol-1-yl)piperidine hydrochloride) Related Products
- 943830-99-7(3-Fluoro-4-iodo-2-methoxybenzonitrile)
- 2171310-25-9(ethyl (3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 2640262-64-0(ethyl 1-[(4-methoxyphenyl)methyl]-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate)
- 1805162-19-9(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-carbonyl chloride)
- 2229630-04-8(3-(4-methoxy-3,5-dimethylphenoxy)pyrrolidine)
- 929975-61-1(1-(butan-2-yl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate)
- 2680873-25-8(tert-butyl N-{4-(4-nitrophenyl)sulfamoylphenyl}carbamate)
- 2228316-72-9(2-methoxy-2-1-(1-methylpiperidin-4-yl)cyclopropylacetic acid)
- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)
- 2097963-30-7(ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate)
